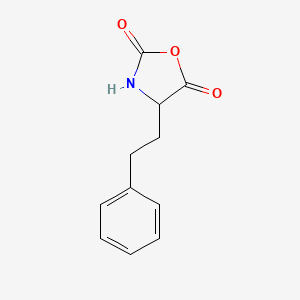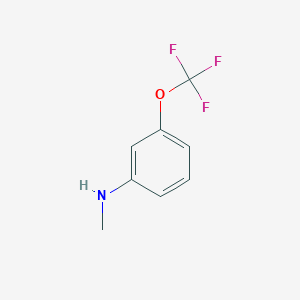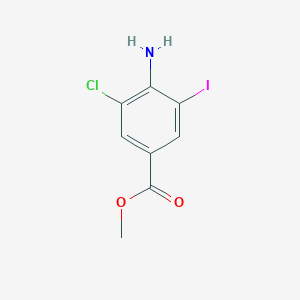![molecular formula C16H26Cl2Si2Zr B12276389 Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride is an organometallic compound with the molecular formula C16H26Cl2Si2Zr. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is characterized by the presence of zirconium bonded to two cyclopentadienyl rings, each substituted with a trimethylsilyl group, and two chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride typically involves the reaction of zirconium tetrachloride with 1,3-cyclopentadiene, 2-(trimethylsilyl)- and 1,3-cyclopentadiene, 1-(trimethylsilyl)- . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in non-aqueous solvents such as tetrahydrofuran (THF) or toluene under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted zirconium complexes, while oxidation reactions can produce zirconium oxides .
Scientific Research Applications
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and nanoparticles.
Medicinal Chemistry: Research has explored its potential use in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving the interaction of metal complexes with biological molecules.
Mechanism of Action
The mechanism of action of Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride involves the coordination of the zirconium center with various ligands. The trimethylsilyl groups and cyclopentadienyl rings stabilize the zirconium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Similar structure but without the trimethylsilyl groups.
Bis(cyclopentadienyl)dimethylzirconium(IV): Contains methyl groups instead of chloride ions.
Uniqueness
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride is unique due to the presence of trimethylsilyl groups, which enhance its stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring robust and efficient catalysts .
Properties
Molecular Formula |
C16H26Cl2Si2Zr |
|---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-yl(trimethyl)silane;dichlorozirconium(2+) |
InChI |
InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
CSFOEMSDFHWFMI-UHFFFAOYSA-L |
Canonical SMILES |
C[Si](C)(C)C1=CC=C[CH-]1.C[Si](C)(C)C1=CC=C[CH-]1.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



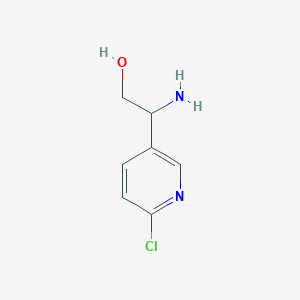

![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)
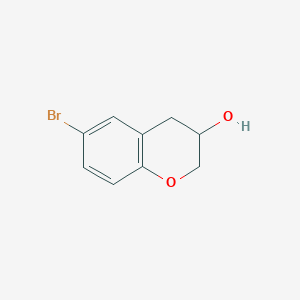
![2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12276368.png)
![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
